Fmoc-N-methyl-L-alanine

Catalog No.
S710079
CAS No.
84000-07-7
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-methyl-L-alanine

CAS Number

84000-07-7

Product Name

Fmoc-N-methyl-L-alanine

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1

InChI Key

JOFHWKQIQLPZTC-LBPRGKRZSA-N

SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-N-Me-Ala-OH;84000-07-7;Fmoc-N-methyl-L-alanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoicacid;Fmoc-Nalpha-methyl-L-alanine;MFCD00153384;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoicacid;(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoicacid;Fmoc-L-MeAla-OH;AmbotzFAA1395;AC1LEMGZ;PubChem18933;Fmoc-N-Methyl-Ala-OH;Fmoc-N-a-methyl-L-alanine;47594_ALDRICH;SCHEMBL120596;47594_FLUKA;CTK7I3107;ZINC57597;MolPort-003-934-200;ANW-37736;CF-309;SBB067205;AKOS015907196;AN-7887

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

Fmoc-NmeAla is a valuable building block for the chemical synthesis of peptides using Fmoc/tert-butyl solid-phase peptide synthesis (SPPS). The Fmoc group allows for the controlled addition of amino acids to a growing peptide chain, while the N-methyl functionality can introduce specific features into the final peptide.

Studies of Protein-Protein Interactions:

N-methylation of amino acids can affect protein conformation and stability. Fmoc-NmeAla can be incorporated into peptides to investigate the role of methylation in protein-protein interactions []. This helps researchers understand how proteins bind to each other and how these interactions influence cellular processes.

Development of Peptide-Based Therapeutics:

The unique properties of Fmoc-NmeAla can be exploited to design novel peptide-based drugs. N-methylation can improve the stability and potency of peptides, making them more suitable for therapeutic applications []. Researchers are exploring the use of Fmoc-NmeAla in the development of new drugs for various diseases.

Investigation of Enzyme Function:

Fmoc-NmeAla can be used as a substrate or inhibitor for enzymes to study their activity and specificity. By incorporating N-methyl groups into specific positions, researchers can probe the enzyme's binding pocket and understand how it interacts with substrates []. This knowledge is crucial for designing new drugs that target specific enzymes.

Studies of Protein Folding and Aggregation:

N-methylation can influence the way proteins fold and interact with each other. Fmoc-NmeAla can be used to study how this modification affects protein aggregation, which is associated with several neurodegenerative diseases [].

Origin

Fmoc-N-methyl-L-alanine is not found naturally. It is a chemically modified derivative of L-alanine, where an Fmoc (Fluorenylmethoxycarbonyl) protecting group is attached to the amino group (N-terminus), and a methyl group is added to the nitrogen atom on the side chain (N-methylation). []

Significance

Fmoc-N-methyl-L-alanine serves as a valuable building block for the synthesis of peptides containing N-methylated alanine residues. These modified peptides can exhibit altered properties compared to their natural counterparts, making them interesting candidates for drug discovery and functional studies of proteins. []


Molecular Structure Analysis

Fmoc-N-methyl-L-alanine possesses a unique structure with several key features:

  • Fmoc protecting group: This bulky group attached to the N-terminus protects the amino group during peptide synthesis, allowing for selective coupling with other amino acid building blocks. []
  • L-alanine backbone: The core structure is based on the naturally occurring L-alanine, maintaining the stereochemistry essential for proper protein function.
  • N-methylated side chain: The addition of a methyl group to the side chain modifies the chemical properties of the amino acid. This methylation can affect hydrogen bonding, hydrophobicity, and overall peptide conformation. []

Chemical Reactions Analysis

Synthesis

Fmoc-N-methyl-L-alanine can be synthesized through various methods, often involving the reaction of Fmoc-protected alanine with a methylating agent like formaldehyde or methyl iodide.

Reactions in Peptide Synthesis

Fmoc-N-methyl-L-alanine participates in peptide bond formation reactions during solid-phase peptide synthesis (SPPS). The Fmoc group is selectively cleaved under basic conditions, allowing the free amino group to react with the C-terminus of another amino acid building block, forming a peptide bond. []

Decomposition

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Fmoc-N-methyl-L-alanine is not widely reported due to its use as a building block rather than a standalone compound. However, it is expected to be a white to off-white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis. []

Mechanism of Action (Not Applicable)

Fmoc-N-methyl-L-alanine itself doesn't have a specific mechanism of action. However, the peptides synthesized using this building block can exhibit diverse mechanisms depending on their sequence and modifications. N-methylation of alanine can influence protein-protein interactions, enzyme activity, and cellular signaling pathways. []

XLogP3

3.2

Wikipedia

Fmoc-N-Methyl-L-alanine

Dates

Modify: 2023-08-15

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